molecular formula C13H14N2 B1519155 5,6-Dimethyl-4-phenyl-2-pyridinamine CAS No. 1123169-34-5

5,6-Dimethyl-4-phenyl-2-pyridinamine

Cat. No. B1519155
M. Wt: 198.26 g/mol
InChI Key: KHVGBFYREHILTB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-phenyl-2-pyridinamine is a chemical compound with the molecular formula C13H14N2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-4-phenyl-2-pyridinamine consists of a pyridine ring with two methyl groups at positions 5 and 6, a phenyl group at position 4, and an amine group at position 2 .

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Optoelectronic Applications

5,6-Dimethyl-4-phenyl-2-pyridinamine, as part of the heterocyclic aromatic compounds category, has been investigated for its potential in nonlinear optics (NLO) and optoelectronic applications. Research on thiopyrimidine derivatives, which share structural similarities with 5,6-Dimethyl-4-phenyl-2-pyridinamine, highlights the importance of such compounds. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies reveal significant NLO properties, suggesting potential for high-tech optoelectronic applications due to their large NLO response compared to standard molecules. This insight points to the broader applicability of pyridinamine derivatives in the field of advanced materials for optical and electronic devices (Hussain et al., 2020).

Catalytic Activity in Organic Synthesis

Pyridinamine derivatives have also been explored for their catalytic activity in organic synthesis reactions. The synthesis of palladium(II) complexes involving similar compounds demonstrates their effectiveness as catalysts for the Heck coupling reaction. This suggests that 5,6-Dimethyl-4-phenyl-2-pyridinamine could potentially serve as a ligand in catalyst systems, facilitating the formation of carbon-carbon bonds in the synthesis of complex organic molecules, thereby having significant implications for pharmaceutical and materials chemistry (Das et al., 2009).

Anticancer Activity

Furthermore, derivatives of 5,6-Dimethyl-4-phenyl-2-pyridinamine have been investigated for their anticancer activity. The synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones under grind-stone chemistry and their subsequent evaluation against HepG2 cell lines reveal some compounds with promising IC50 values. This highlights the potential of pyridinamine derivatives in the development of new anticancer agents, indicating a significant area of application in medical and pharmaceutical research (Gomha et al., 2020).

properties

IUPAC Name

5,6-dimethyl-4-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-10(2)15-13(14)8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVGBFYREHILTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653242
Record name 5,6-Dimethyl-4-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-4-phenylpyridin-2-amine

CAS RN

1123169-34-5
Record name 5,6-Dimethyl-4-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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